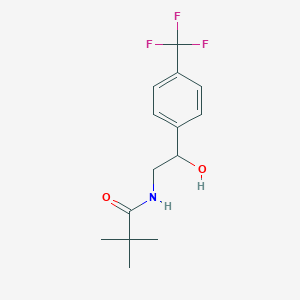![molecular formula C10H9ClN4S B2647528 [(7-Chloroquinolin-4-yl)amino]thiourea CAS No. 93439-33-9](/img/structure/B2647528.png)
[(7-Chloroquinolin-4-yl)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(7-Chloroquinolin-4-yl)amino]thiourea is a chemical compound with the molecular formula C10H9ClN4S. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a quinoline ring substituted with a chloro group at the 7th position and an amino group at the 4th position, which is further linked to a thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Chloroquinolin-4-yl)amino]thiourea typically involves the nucleophilic substitution reaction of 4,7-dichloroquinoline with thiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or other appropriate methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(7-Chloroquinolin-4-yl)amino]thiourea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 7th position can be substituted by nucleophiles.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Sulfonyl and Thiol Derivatives: Resulting from oxidation and reduction reactions, respectively.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an antimalarial and anticancer agent due to its ability to inhibit heme crystallization and its cytotoxic effects on cancer cells.
Materials Science:
Mecanismo De Acción
The mechanism of action of [(7-Chloroquinolin-4-yl)amino]thiourea involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, the compound inhibits heme crystallization within the parasite, leading to the accumulation of toxic heme and subsequent parasite death. For its anticancer activity, the compound induces apoptosis in cancer cells through various pathways, including the inhibition of DNA synthesis and cell division .
Comparación Con Compuestos Similares
[(7-Chloroquinolin-4-yl)amino]thiourea can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Quinacrine: Another antimalarial and anticancer agent with a similar mechanism of action.
Primaquine: A quinoline derivative used for the treatment of malaria with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiourea moiety, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
[(7-chloroquinolin-4-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c11-6-1-2-7-8(14-15-10(12)16)3-4-13-9(7)5-6/h1-5H,(H,13,14)(H3,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPPNCQOODQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2647445.png)
![Methyl 1-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2647446.png)

![4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/new.no-structure.jpg)



![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2647453.png)


![1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2647463.png)
![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)
